

odor threshold comparison of 9,12-Octadecadienal and related aldehydes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 9,12-Octadecadienal

CAS No.: 26537-70-2

Cat. No.: S2904674

[Get Quote](#)

Odor Threshold Comparison of Aliphatic Aldehydes

The following table summarizes the odor detection thresholds (ODT) for a series of lineal aliphatic aldehydes, as determined by a rigorous psychophysical study. The ODT is the concentration at which an odorant becomes detectable to the human sense of smell [1].

Aldehyde Name	Molecular Formula	Odor Detection Threshold (ppb)
Propanal	C ₃ H ₆ O	2.0 ppb [1]
Butanal	C ₄ H ₈ O	0.46 ppb [1]
Hexanal	C ₆ H ₁₂ O	0.33 ppb [1]
Heptanal	C ₇ H ₁₄ O	0.58 ppb [2]
Octanal	C ₈ H ₁₆ O	0.17 ppb [1]
Nonanal	C ₉ H ₁₈ O	0.53 ppb [1]
(E)-2-Nonenal	C ₉ H ₁₆ O	0.08 ppb [2]

Aldehyde Name	Molecular Formula	Odor Detection Threshold (ppb)
2-Acetyl-1-pyrroline	C ₆ H ₉ NO	0.02 ng/L (approx. 0.000004 ppb) [2]

This data reveals a clear trend: for straight-chain aldehydes, odor detection thresholds generally decrease (meaning sensitivity increases) as the carbon chain length increases from propanal to octanal. The lowest threshold, and thus the most potent odorant in this series, is **octanal**. However, the threshold increases again for nonanal, indicating that sensitivity peaks at a certain chain length [1]. The exceptionally low threshold for 2-Acetyl-1-pyrroline highlights that specific molecular structures can be far more potent than simple aliphatic aldehydes [2].

Experimental Protocol for Determining Odor Thresholds

The quantitative data in the table above was generated using a standardized and reliable psychophysical method. Here is a detailed breakdown of the key experimental protocol:

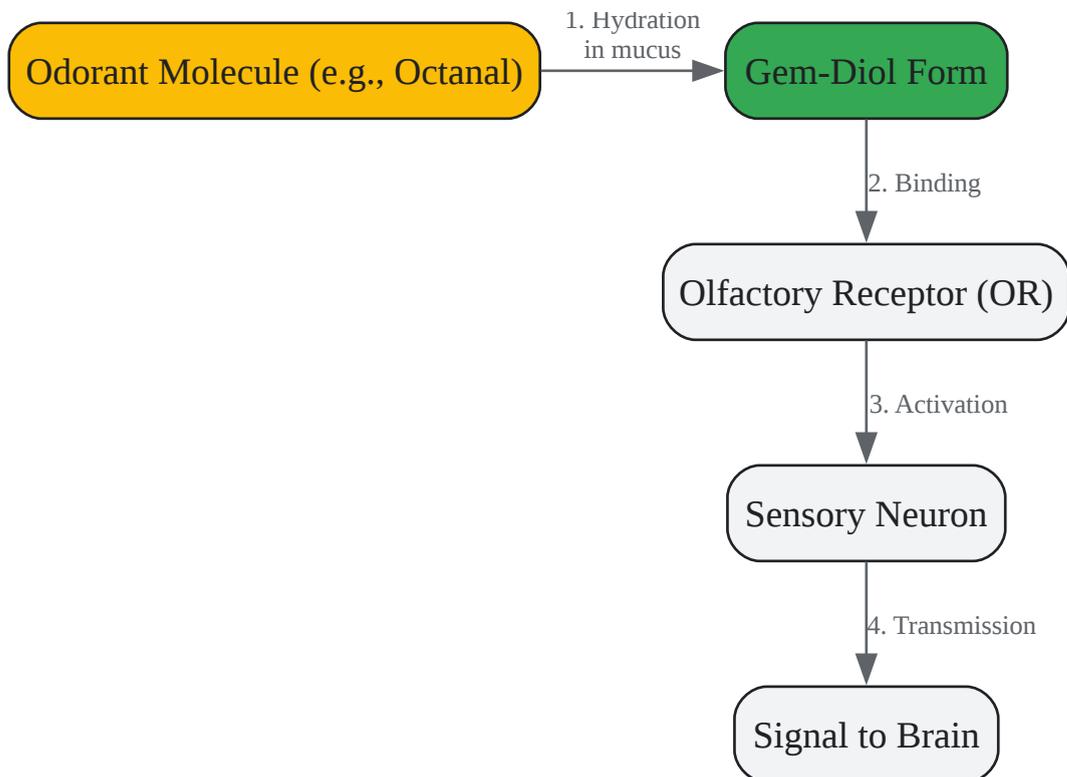
- **Apparatus:** An 8-station vapor delivery device (VDD8) was used. This instrument is designed to accurately generate, deliver, and control a wide range of odorant vapor concentrations, minimizing environmental contamination [1].
- **Procedure:** A **3-alternative forced-choice (3-AFC)** procedure was employed against carbon-filtered air blanks. At each station, participants were presented with three sniffing cones—two containing clean air and one containing the odorant at a specific concentration. They were tasked with identifying the cone that smelled different. The concentration increased as participants moved from station 1 (lowest) to station 8 (highest) [1].
- **Odorant Presentation:** Participants were instructed to sniff from each cone within a 5-second window, with a 15-second wait between stations to prevent adaptation. They also rated their confidence in each decision [1].
- **Threshold Calculation:** Odor detection thresholds were defined as the concentration that produced a detectability (P) halfway between chance (P=0.0) and perfect detection (P=1.0), modeled by a sigmoid (logistic) equation based on the group's performance [1].
- **Concentration Quantification:** Critically, the vapor concentrations presented at the sniffing cones were quantified using **gas chromatography**, ensuring the reported thresholds are based on analytically measured values rather than nominal calculations [1].

Molecular Mechanism of Aldehyde Detection

The experimental data shows that humans are exceptionally sensitive to certain aldehydes. Research indicates that this is due to specialized biological receptors and a unique molecular recognition strategy.

- **Specialized Olfactory Receptors (ORs):** Mammals possess a large family of olfactory receptors. Several specific ORs have been identified that are strongly responsive to aliphatic aldehydes like octanal and nonanal. The activation of these specific OR patterns allows for the detection and discrimination of these compounds [1] [3].
- **The Gem-Diol Activation Hypothesis:** Interestingly, evidence suggests that for a significant subset of aldehyde-specific ORs, the actual activating ligand may not be the aldehyde in its carbonyl form ($R-CHO$), but its hydrated form, known as a **1,1-geminal (gem) diol** ($R-CH(OH)_2$). The gem-diol has a different shape and hydrogen-bonding capability, and some ORs appear to be specifically "tuned" to this form, explaining the high specificity and sensitivity towards aldehydes [3].

The diagram below illustrates this two-step process of odorant detection, from inhalation to neuronal activation.



[Click to download full resolution via product page](#)

Missing Data for 9,12-Octadecadienal

While the basic chemical structure of **9,12-Octadecadienal** is documented in chemical databases [4] [5] [6], the available scientific literature and search results do not contain a specific experimentally determined odor detection threshold for this compound. This is a common situation for less volatile or more complex molecules, as comprehensive psychophysical testing is a complex and time-consuming process.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Odor Detection by Humans of Lineal Aliphatic Aldehydes and ... [pmc.ncbi.nlm.nih.gov]
2. Comparison of odor-active compounds from six distinctly ... [pubmed.ncbi.nlm.nih.gov]
3. Aldehyde Recognition and Discrimination by Mammalian ... [pmc.ncbi.nlm.nih.gov]
4. 9,12-Octadecadienal | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 9,12-Octadecadienal - the NIST WebBook [webbook.nist.gov]
6. 9Z,12Z-Octadecadienal | C18H32O | CID 5463066 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [odor threshold comparison of 9,12-Octadecadienal and related aldehydes]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b2904674#odor-threshold-comparison-of-9-12-octadecadienal-and-related-aldehydes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com